Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) is a monoterpene aldehyde primarily responsible for the distinctive aroma of saffron [, , , , ]. It is derived from the degradation of picrocrocin, another saffron constituent [, ]. Beyond its culinary role, safranal has garnered significant interest in scientific research due to its wide array of pharmacological activities, including anti-oxidant, anti-inflammatory, cardioprotective, neuroprotective, nephroprotective, and gastrointestinal protective effects [, , ].
Several synthetic pathways have been explored for the production of safranal. One notable method involves the Diels-Alder reaction, which has been analyzed using Density Functional Theory (DFT) to optimize reaction conditions. Two proposed pathways include:
The DFT calculations suggest that these reactions can yield safranal efficiently under optimized conditions .
Safranal's molecular structure features a cyclohexadiene ring with three methyl groups attached, making it a highly branched cyclic compound. The structural formula can be represented as:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to analyze its molecular structure further.
Safranal participates in various chemical reactions due to its functional groups. Notable reactions include:
The pharmacological effects of safranal are attributed to its interaction with various biological targets. It exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Safranal possesses distinct physical and chemical properties that influence its applications:
Property | Value |
---|---|
Molecular Weight | 198.29 g/mol |
Boiling Point | Approximately 220 °C |
Melting Point | -20 °C |
Solubility | Soluble in organic solvents; poorly soluble in water |
Safranal finds diverse applications across various fields:
Recent studies continue to explore safranal's potential in cancer therapy, particularly in liver cancer models where it shows promise as a bioactive compound .
Safranal is scientifically defined as 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxaldehyde, bearing the molecular formula C₁₀H₁₄O and a molar mass of 150.22 g/mol [2] [4]. Structurally, it belongs to the cyclohexadiene monoterpenoid class, featuring an aldehyde functional group attached to a cyclic diene system with two methyl groups and one gem-dimethyl group (Figure 1).
Table 1: Fundamental Physicochemical Properties of Safranal
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₄O | - |
Molar Mass | 150.22 g/mol | - |
Density | 0.9734 g/cm³ | At 19°C |
Boiling Point | 70°C | At 1 mmHg pressure |
Refractive Index (nD) | 1.5281 | At 19°C |
Solubility | Methanol, ethanol, petroleum ether, glacial acetic acid | Miscible |
This compound is hydrophobic but exhibits moderate solubility in polar organic solvents. Its volatility contributes significantly to its detection threshold in both raw saffron and infused products. Safranal constitutes approximately 60-70% of the total volatile fraction of high-quality dried saffron [4] [8]. The compound exists in equilibrium with its precursor, picrocrocin (4-(β-D-glucopyranosyloxy)-2,6,6-trimethylcyclohex-1-ene-1-carboxaldehyde), especially under thermal or acidic conditions where deglycosylation readily occurs [9].
The identification of safranal is intrinsically linked to the chemical investigation of saffron's constituents:
Table 2: Key Historical Milestones in Safranal Research
Year | Key Achievement | Researchers/Context |
---|---|---|
1884 | Identification of picrocrocin precursor | Kajser |
1933 | Isolation and naming via picrocrocin hydrolysis | Kuhn and Winterstein |
1934 | Structural determination | Kuhn and Winterstein |
1950s-2000s | Elucidation of biosynthetic pathway from zeaxanthin | Multiple research groups |
The historical trajectory underscores that safranal's characteristic aroma is not inherent to the fresh stigma but is a transformation product developed during traditional processing. This understanding revolutionized quality assessment, shifting focus from the fresh flower to post-harvest handling techniques.
Safranal is the primary determinant of saffron's distinctive hay-like, iodoform-like aroma, contributing significantly to its overall sensory profile and commercial value [2] [10]. Its influence extends beyond simple odor to complex flavor perception:
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